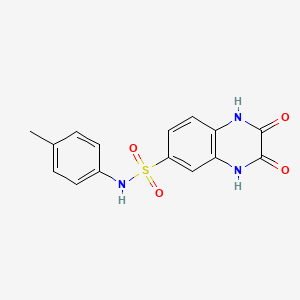![molecular formula C18H25N3O2 B5689012 ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate is a chemical compound that belongs to the quinoline family. It is also known as DMQX and is widely used in scientific research to study the effects of neurotransmitters on the central nervous system. DMQX is a potent antagonist of glutamate receptors and is used to investigate the role of glutamate in various physiological and pathological conditions.
作用机制
DMQX acts as a competitive antagonist of AMPA and kainate glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. By blocking these receptors, DMQX inhibits the excitatory effects of glutamate and reduces the activity of neurons in the central nervous system.
Biochemical and Physiological Effects:
DMQX has several biochemical and physiological effects on the central nervous system. It inhibits the activity of AMPA and kainate glutamate receptors, which are involved in synaptic transmission and plasticity. DMQX also reduces the release of glutamate and other neurotransmitters, which can lead to a decrease in neuronal activity. In addition, DMQX has been shown to have neuroprotective effects in various animal models of neurological diseases.
实验室实验的优点和局限性
One of the main advantages of using DMQX in lab experiments is its potency as a glutamate receptor antagonist. It is highly selective and has a low affinity for other receptors, which makes it a valuable tool for studying the effects of glutamate on the central nervous system. However, one of the limitations of using DMQX is its solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of DMQX in scientific research. One area of interest is the study of the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective glutamate receptor antagonists, which could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of DMQX involves several steps, including the condensation of 2-dimethylaminoethylamine with 7,8-dimethylquinoline-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
DMQX is extensively used in scientific research to study the role of glutamate in various physiological and pathological conditions. It is a potent antagonist of glutamate receptors, which are involved in several neurological processes, including learning, memory, and synaptic plasticity. DMQX is also used to study the effects of glutamate on the central nervous system in conditions such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-6-23-18(22)15-11-20-16-13(3)12(2)7-8-14(16)17(15)19-9-10-21(4)5/h7-8,11H,6,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCNNJUMXUNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![3-[3-(ethylthio)phenyl]-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5689017.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5689044.png)